3-(4-nitrophenethylamino)piperidine-1-carboxylic acid tert butyl ester
Description
3-(4-nitrophenethylamino)piperidine-1-carboxylic acid tert butyl ester: is a complex organic compound that features a piperidine ring substituted with a tert-butyl group and a nitrophenyl ethylamine moiety
Properties
CAS No. |
1204811-03-9 |
|---|---|
Molecular Formula |
C18H27N3O4 |
Molecular Weight |
349.431 |
IUPAC Name |
tert-butyl 3-[2-(4-nitrophenyl)ethylamino]piperidine-1-carboxylate |
InChI |
InChI=1S/C18H27N3O4/c1-18(2,3)25-17(22)20-12-4-5-15(13-20)19-11-10-14-6-8-16(9-7-14)21(23)24/h6-9,15,19H,4-5,10-13H2,1-3H3 |
InChI Key |
QUJMHOWZYHTBCJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NCCC2=CC=C(C=C2)[N+](=O)[O-] |
Synonyms |
3-(4-nitrophenethylamino)piperidine-1-carboxylic acid tert butyl ester |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-nitrophenethylamino)piperidine-1-carboxylic acid tert butyl ester typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper to facilitate the coupling reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 3-(4-nitrophenethylamino)piperidine-1-carboxylic acid tert butyl ester can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced with other functional groups
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride or potassium carbonate
Major Products:
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted piperidine derivatives depending on the substituent introduced
Scientific Research Applications
Chemistry: In organic synthesis, 3-(4-nitrophenethylamino)piperidine-1-carboxylic acid tert butyl ester serves as a building block for the synthesis of more complex molecules. It is used in the development of new synthetic methodologies and the study of reaction mechanisms .
Biology and Medicine: This compound is investigated for its potential pharmacological properties. It may act as a precursor for the synthesis of drugs targeting specific receptors or enzymes in the body. Its derivatives are studied for their antimicrobial, anticancer, and anti-inflammatory activities .
Industry: In the material science industry, this compound is explored for its potential use in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of 3-(4-nitrophenethylamino)piperidine-1-carboxylic acid tert butyl ester depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the piperidine ring can enhance binding affinity to biological targets .
Comparison with Similar Compounds
- tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Comparison: While these compounds share structural similarities, such as the presence of a piperidine or piperazine ring and a tert-butyl group, they differ in their functional groups and substituentsFor example, the presence of a nitrophenyl group in 3-(4-nitrophenethylamino)piperidine-1-carboxylic acid tert butyl ester may confer unique electronic properties that are not present in the other compounds .
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